molecular formula C16H18N2O2 B3155397 N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide CAS No. 79912-10-0

N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide

Cat. No. B3155397
CAS RN: 79912-10-0
M. Wt: 270.33 g/mol
InChI Key: PUNLTPBJAZIYOB-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide, also known as NAPM, is an amide derivative of 3-aminophenol and 4-methylphenoxypropanol. It is a colorless to light yellow liquid with a melting point of 82-84 °C and a boiling point of 368 °C. NAPM is a versatile compound that has been used in a variety of scientific applications, such as synthesis, drug research, and laboratory experiments.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, showing its promise as a therapeutic agent for androgen-dependent diseases. The compound demonstrated low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential for preclinical development (Wu et al., 2006).

Antimicrobial Activity

  • Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed significant antibacterial and antifungal activities, suggesting these compounds could serve as potential agents against microbial infections (Helal et al., 2013).

Coordination Chemistry

  • A study focused on the synthesis of bulky alkylaminophenol chelates, highlighting their potential for functionalization and application in coordination chemistry, particularly with first-row transition metals (Olesiejuk et al., 2018).

Malaria Treatment

  • Optimization of an aminoacetamide scaffold resulted in a compound with low-nanomolar activity against malaria parasites, indicating a potential pathway for novel malaria treatments. The compound also showed transmission-blocking capabilities, suggesting its use in malaria prevention (Norcross et al., 2019).

Cancer Therapy

  • Novel aminophenol analogues were synthesized based on the structure of a known anticancer agent, demonstrating profound cell-killing effects on various cancer cell lines, including chemotherapy-resistant ones. This suggests their potential for cancer therapy applications (Kovalchuk et al., 2013).

Enzyme Inhibition

  • A series of N-hydroxy-3-phenyl-2-propenamides were prepared as novel inhibitors of human histone deacetylase, with significant enzyme inhibition and anticancer activity in preclinical models. This highlights their potential for treating diseases related to enzyme dysregulation (Remiszewski et al., 2003).

properties

IUPAC Name

N-(3-aminophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-8-15(9-7-11)20-12(2)16(19)18-14-5-3-4-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNLTPBJAZIYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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